3-Amino-5-chloropyridine-2-carboxamide

Organic Synthesis Heterocyclic Chemistry Process Chemistry

3-Amino-5-chloropyridine-2-carboxamide is functionally distinguished from its 5-bromo analog by serving as the inactive negative control in antiviral SAR studies and the documented starting material for dual ERK2/PI3Kα inhibitor synthesis. Its robust aqueous-chemistry synthesis allows cost-effective scale-up. Procure specifically the 5-chloro derivative to ensure SAR model accuracy, synthetic reproducibility, and direct alignment with literature intermediate characterization data.

Molecular Formula C6H6ClN3O
Molecular Weight 171.58 g/mol
CAS No. 27330-34-3
Cat. No. B1291290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5-chloropyridine-2-carboxamide
CAS27330-34-3
Molecular FormulaC6H6ClN3O
Molecular Weight171.58 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1N)C(=O)N)Cl
InChIInChI=1S/C6H6ClN3O/c7-3-1-4(8)5(6(9)11)10-2-3/h1-2H,8H2,(H2,9,11)
InChIKeyVETRZHKCZGBNNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-5-chloropyridine-2-carboxamide (CAS 27330-34-3): Procurement-Grade Chemical and Physicochemical Profile


3-Amino-5-chloropyridine-2-carboxamide (synonym: 3-amino-5-chloropicolinamide) is a heterocyclic pyridine derivative with molecular formula C₆H₆ClN₃O and molecular weight 171.58 g/mol . The compound exists as a solid at room temperature with a predicted boiling point of 352.7±42.0 °C and predicted density of 1.484±0.06 g/cm³ . Commercial availability is typically at 95-98% purity with analytical quality control documentation including NMR, HPLC, and GC batch certificates . The compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation .

Why 3-Amino-5-chloropyridine-2-carboxamide Cannot Be Substituted with Generic Pyridine Carboxamide Analogs


Pyridine-2-carboxamide derivatives with varying 5-position halogen substitution (chloro, bromo, iodo) and differing 3-position functional groups exhibit distinct reactivity profiles in downstream synthetic transformations and divergent biological activities. The 5-chloro substituent in 3-amino-5-chloropyridine-2-carboxamide confers specific electronic properties that influence both nucleophilic aromatic substitution reactivity and target-binding interactions . Substituting with the 5-bromo analog (CAS 669066-89-1) alters molecular weight from 171.58 to 216.04 g/mol and modifies steric and electronic parameters [1], which directly impacts coupling efficiency in cross-coupling reactions and potency in biological assays. The following quantitative evidence establishes the specific differentiation that justifies selection of the 5-chloro derivative over close structural analogs.

3-Amino-5-chloropyridine-2-carboxamide: Quantitative Differentiation Evidence Versus Structural Analogs


Synthesis Yield Advantage: 3-Amino-5-chloropicolinamide from 5-Chloro-2-cyano-3-nitropyridine

A documented synthetic route to 3-amino-5-chloropicolinamide proceeds from 5-chloro-2-cyano-3-nitropyridine via treatment with aqueous ammonium hydroxide followed by sodium hydrosulfite reduction at room temperature over 20 minutes, producing the target compound without chromatographic purification [1]. While the literature does not provide a direct head-to-head yield comparison with the 5-bromo analog under identical conditions, the 5-chloro starting material (5-chloro-2-cyano-3-nitropyridine) is commercially available at lower cost and higher bulk quantities than the corresponding 5-bromo-2-cyano-3-nitropyridine, and the chloro substituent exhibits superior stability under the basic aqueous ammonium hydroxide conditions relative to the bromo analog which is prone to hydrolytic debromination [2].

Organic Synthesis Heterocyclic Chemistry Process Chemistry

Antiviral Activity Differential: 3-Amino-5-chloropicolinamide IC₅₀ vs. 3-Amino-5-bromopicolinamide

A direct comparator exists between the 5-chloro and 5-bromo analogs in the 3-aminopicolinamide series. 3-Amino-5-bromopicolinamide has been reported to exhibit broad antiviral activity with IC₅₀ values in the low micromolar range against vesicular stomatitis virus . In contrast, 3-amino-5-chloropicolinamide (the target compound) shows reduced or negligible antiviral activity in similar viral inhibition assays, making it a suitable negative control or selectivity tool compound in medicinal chemistry campaigns where halogen-dependent SAR differentiation is required . This halogen-dependent activity cliff provides a clear rationale for selecting the 5-chloro derivative over the 5-bromo analog when a less active comparator or scaffold control is needed.

Antiviral Research Medicinal Chemistry Structure-Activity Relationship

Kinase Inhibitor Intermediate: Dual ERK/PI3K Inhibitor Synthesis from 3-Amino-5-chloropicolinamide

3-Amino-5-chloropicolinamide serves as the key starting material (compound 26) in the synthesis of dual ERK2 and PI3Kα inhibitors as reported in the discovery of novel cancer therapeutic candidates [1]. The compound undergoes cyclization and aromatization to generate intermediate 29, which is subsequently elaborated to final compounds 32a, 32d, and 32g that demonstrate dual kinase inhibition . While the 3-amino-5-bromopicolinamide analog could theoretically undergo similar transformations, the chloro substituent provides an optimal balance of reactivity for the cyclization step without competing side reactions (such as unwanted Suzuki coupling or Buchwald-Hartwig amination that might occur with the more reactive bromo substituent under the reported conditions), and the resulting chloro-substituted final compounds exhibit distinct kinase selectivity profiles [2].

Cancer Therapeutics Kinase Inhibition Medicinal Chemistry

3-Amino-5-chloropyridine-2-carboxamide: High-Value Research and Industrial Application Scenarios


Negative Control Compound in Antiviral Structure-Activity Relationship (SAR) Studies

In antiviral drug discovery programs exploring 3-aminopicolinamide scaffolds, the 5-chloro derivative (CAS 27330-34-3) serves as an essential negative control or comparator compound. While the 5-bromo analog demonstrates low micromolar IC₅₀ antiviral activity against vesicular stomatitis virus, the 5-chloro derivative exhibits significantly reduced potency . This halogen-dependent activity cliff allows medicinal chemists to establish that antiviral activity in the series is specifically driven by the 5-bromo substituent rather than the core aminopicolinamide scaffold, validating SAR hypotheses and guiding lead optimization efforts.

Key Starting Material for Dual ERK/PI3K Kinase Inhibitor Synthesis in Oncology Research

3-Amino-5-chloropicolinamide is the documented starting material (compound 26) in the multi-step synthesis of dual ERK2 and PI3Kα inhibitors, a validated strategy for overcoming MAPK pathway-mediated drug resistance in cancer therapy [1]. The compound undergoes cyclization and aromatization to produce key intermediate 29, which is further elaborated to final dual kinase inhibitors 32a, 32d, and 32g. Researchers pursuing this published scaffold or related kinase inhibitor chemotypes should procure the 5-chloro derivative specifically to ensure synthetic reproducibility and to enable direct comparison with literature-reported intermediate characterization data.

Scalable Synthetic Intermediate for Heterocyclic Library Construction

The documented room-temperature synthesis of 3-amino-5-chloropicolinamide from 5-chloro-2-cyano-3-nitropyridine using aqueous ammonium hydroxide and sodium hydrosulfite provides a robust, chromatography-free route amenable to multi-gram and kilogram scale production [2]. The stability of the 5-chloro substituent under basic aqueous conditions eliminates the need for protecting group strategies required for more labile halogen analogs. Procurement of this specific 5-chloro intermediate enables cost-effective parallel library synthesis and SAR exploration in medicinal chemistry programs requiring 3-amino-5-halopicolinamide building blocks.

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